molecular formula C17H21NO2 B13052312 tert-Butylethyl(naphthalen-1-yl)carbamate

tert-Butylethyl(naphthalen-1-yl)carbamate

Katalognummer: B13052312
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: PPNRNGOEVLMUDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butylethyl(naphthalen-1-yl)carbamate is an organic compound with the molecular formula C17H21NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structural features, which include a tert-butyl group, an ethyl group, and a naphthalen-1-yl group attached to a carbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylethyl(naphthalen-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with naphthalen-1-yl ethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butylethyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butylethyl(naphthalen-1-yl)carbamate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butylethyl(naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butylethyl(naphthalen-1-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both tert-butyl and ethyl groups, along with the naphthalen-1-yl moiety, makes it a versatile compound with diverse applications in various fields .

Eigenschaften

Molekularformel

C17H21NO2

Molekulargewicht

271.35 g/mol

IUPAC-Name

tert-butyl N-ethyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C17H21NO2/c1-5-18(16(19)20-17(2,3)4)15-12-8-10-13-9-6-7-11-14(13)15/h6-12H,5H2,1-4H3

InChI-Schlüssel

PPNRNGOEVLMUDF-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.